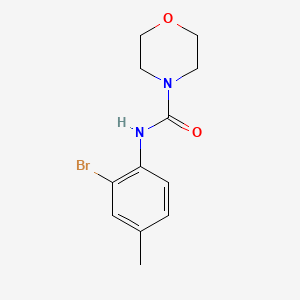![molecular formula C16H14FN3O B7513275 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown remarkable efficacy in preclinical models and is currently being evaluated in clinical trials.
Mécanisme D'action
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea binds to the active site of BTK and inhibits its kinase activity, thereby preventing downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK also impairs the migration and adhesion of B cells to the microenvironment, which is critical for their survival.
Biochemical and physiological effects:
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, which is a desirable effect for cancer therapy. In addition, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, suggesting that it may have a role in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea is its specificity for BTK, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may have limitations in terms of bioavailability, toxicity, and resistance development. In addition, preclinical models may not fully recapitulate the complexity of human disease, which may limit the translational potential of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Orientations Futures
For 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea research include the evaluation of its efficacy and safety in clinical trials, as well as its potential in combination therapy with other anti-cancer agents. In addition, the identification of biomarkers that predict response to 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may help to optimize patient selection and improve outcomes. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity may further enhance the therapeutic potential of this class of agents.
Méthodes De Synthèse
The synthesis of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylboronic acid, which is then coupled with 3-fluorobenzyl chloride to yield 3-(3-fluorophenyl)methyl-3-cyanophenylboronic acid. The boronic acid is then converted to the corresponding ester, which is subsequently reacted with methyl isocyanate to yield 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.
Applications De Recherche Scientifique
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.
Propriétés
IUPAC Name |
3-(3-cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-5-2-6-14(17)8-13)16(21)19-15-7-3-4-12(9-15)10-18/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTUHLKOYXQHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)



